molecular formula C21H18FN3O2S3 B2553178 N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260999-36-7

N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2553178
M. Wt: 459.57
InChI Key: FPMABGZODODGNF-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2S3 and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Novel thieno[3,2-d]pyrimidine derivatives, including structures closely related to the specified compound, have shown potent anticancer activity across several human cancer cell lines. These compounds, through their unique structural features, exhibit significant growth inhibition properties, comparable to known chemotherapy agents like doxorubicin (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Enzyme Inhibition

Research on derivatives of the thieno[3,2-d]pyrimidine scaffold has indicated strong potential in inhibiting crucial cellular enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), pivotal in the synthesis of DNA. These compounds are not only potent TS and DHFR inhibitors but also display dual inhibitory activities, making them valuable candidates for cancer treatment (A. Gangjee et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of closely related compounds has provided valuable insights into their molecular conformation, intramolecular interactions, and potential binding modes. Such studies are crucial for understanding the compound's mechanism of action and for designing more potent derivatives (S. Subasri et al., 2016).

Potential Pharmaceutical Agent

Investigations into the pharmacological properties of thieno[3,2-d]pyrimidine derivatives have highlighted their potential as promising pharmaceutical agents. Their interactions with biological targets, such as proteins, and their drug-likeness based on Lipinski's rule of five, suggest these compounds could be developed into effective therapeutic drugs. Notably, some derivatives have been explored for their antiviral activities, including potential efficacy against COVID-19, demonstrating the broad applicability of these molecules in pharmaceutical research (S. Mary et al., 2020).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S3/c1-13-11-14(22)4-5-16(13)23-18(26)12-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-15-3-2-9-28-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMABGZODODGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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